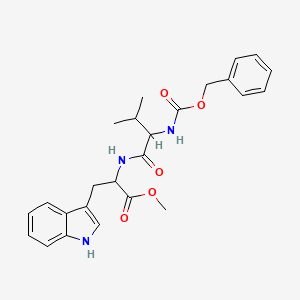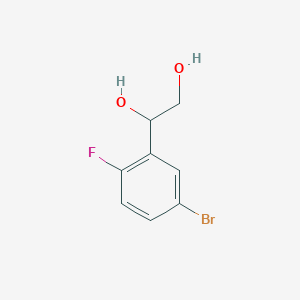
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a dithiol and a dihaloalkane under basic conditions.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to the sulfone form using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Amide Formation: The final step involves the formation of the benzamide structure by reacting the sulfone-substituted tetrahydrothiophene with 4-methyl-N-propylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
化学反応の分析
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfone group can be achieved using strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding sulfide or thiol form using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of sulfoxides or further oxidized products.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the benzene ring.
科学的研究の応用
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the modulation of potassium channels and other ion channels.
Biological Research: The compound is used to investigate the role of sulfone-containing molecules in biological systems and their interactions with proteins and enzymes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide involves its interaction with specific molecular targets, such as ion channels. The sulfone group and the benzamide structure allow it to bind to these targets, modulating their activity. This modulation can lead to changes in cellular excitability and signaling pathways, making it a valuable tool in pharmacological research.
類似化合物との比較
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another sulfone-containing compound with similar structural features.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide: A structurally related compound with a different core structure.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-propylbenzamide is unique due to its specific combination of a benzamide core and a sulfone-substituted tetrahydrothiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C15H21NO3S |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-4-methyl-N-propylbenzamide |
InChI |
InChI=1S/C15H21NO3S/c1-3-9-16(14-8-10-20(18,19)11-14)15(17)13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3 |
InChIキー |
MOCBGXCFXNDAFK-UHFFFAOYSA-N |
正規SMILES |
CCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12112675.png)
![1h-Indol-6-amine,4-[(1-methylethyl)sulfonyl]-](/img/structure/B12112678.png)
![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride](/img/structure/B12112689.png)
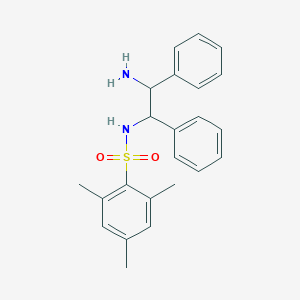
![4-Thiazoleacetic acid, 2-[2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12112692.png)
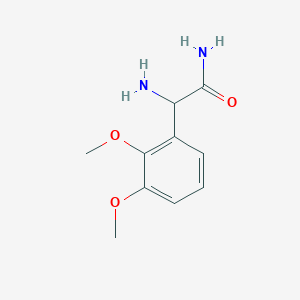
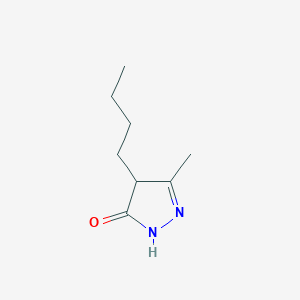
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine](/img/structure/B12112705.png)


![5-[(Benzyloxy)methyl]-2-furoic acid](/img/structure/B12112720.png)
